![molecular formula C21H28N4O3S B2742690 N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide CAS No. 903254-71-7](/img/structure/B2742690.png)
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Description
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C21H28N4O3S and its molecular weight is 416.54. The purity is usually 95%.
BenchChem offers high-quality N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Arylpiperazine Derivatives as Serotonin Ligands
Arylpiperazine compounds, including those related to the structure of N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, have been studied for their affinity towards 5-HT1A serotonin receptors. Research indicates that specific substitutions on the arylpiperazine framework can significantly enhance the affinity for 5-HT1A receptors, potentially offering new avenues for therapeutic interventions in conditions mediated by these receptors, such as depression and anxiety (Glennon, Naiman, Lyon, & Titeler, 1988).
Dual 5-HT1A and 5-HT7 Antagonists
Further studies have explored the antidepressant and anxiolytic-like effects of phenylpiperazine derivatives, showcasing their ability to interact with multiple serotonergic receptors, including 5-HT1A and 5-HT7. Such compounds demonstrate high or moderate affinity for serotonergic 5-HT2, adrenergic α1, and dopaminergic D2 receptors, highlighting their complex pharmacological profiles and potential as multi-target therapeutic agents (Pytka et al., 2015).
Selective and Potent 5-HT(1B/1D) Antagonists
Research into N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, structures related to the compound of interest, has yielded selective and potent 5-HT(1B/1D) antagonists. These studies contribute to the structure-activity relationship (SAR) understanding of such compounds, potentially informing the development of treatments for migraines and other conditions mediated by these receptors (Liao et al., 2000).
properties
IUPAC Name |
N'-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O3S/c1-24-9-11-25(12-10-24)19(16-5-7-17(28-2)8-6-16)15-23-21(27)20(26)22-14-18-4-3-13-29-18/h3-8,13,19H,9-12,14-15H2,1-2H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCGRWDIICDZIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide |
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